5-Ethylcyclohex-2-en-1-one
Overview
Description
5-Ethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by a cyclohexene ring with an ethyl group at the 5-position and a ketone functional group at the 1-position.
Scientific Research Applications
5-Ethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of fragrances, pharmaceuticals, and other fine chemicals
Safety and Hazards
5-Ethylcyclohex-2-en-1-one is classified as a dangerous substance. It is flammable and toxic if swallowed . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It should be handled only in well-ventilated areas and personal protective equipment should be worn .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of 5-ethylcyclohexanone using a palladium catalyst. This reaction typically requires a base such as zinc enolate and an oxidant like diethyl allyl phosphate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of cyclohexanones. The process is optimized for high yield and purity, utilizing commercially available catalysts and operating under controlled conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position relative to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed under anhydrous conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexenones depending on the reagents used.
Mechanism of Action
The mechanism of action of 5-ethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group but without the ethyl substitution.
Cyclohexanone: Lacks the double bond present in cyclohexenone and its derivatives.
2-Cyclohexen-1-one: Similar structure but with the double bond at a different position.
Uniqueness
5-Ethylcyclohex-2-en-1-one is unique due to the presence of the ethyl group at the 5-position, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
5-ethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCPLQBNGGMIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC=CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616283 | |
Record name | 5-Ethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40790-69-0 | |
Record name | 5-Ethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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